2-Methyloctadecyl acrylate
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Overview
Description
2-Methyloctadecyl acrylate is an organic compound with the molecular formula C22H42O2. It is an ester derived from acrylic acid and 2-methyloctadecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloctadecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and scalable production. The reaction of acrylic acid with 2-methyloctadecanol is carried out in the presence of a base such as triethylamine to neutralize the acid by-products and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyloctadecyl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methyloctadecanol.
Addition Reactions: The double bond in the acrylate group can participate in various addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition across the double bond.
Major Products
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 2-methyloctadecanol.
Addition Reactions: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Methyloctadecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Incorporated into drug delivery systems and medical devices due to its biocompatibility.
Industry: Employed in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-Methyloctadecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cell membranes, depending on the application. The acrylate group can participate in radical reactions, leading to the formation of stable polymeric structures .
Comparison with Similar Compounds
Similar Compounds
- Stearyl acrylate
- Octadecyl acrylate
- Lauryl acrylate
Comparison
2-Methyloctadecyl acrylate is unique due to the presence of a methyl group on the octadecyl chain, which can influence its physical and chemical properties. This structural difference can affect the polymerization behavior and the properties of the resulting polymers, making it distinct from other similar compounds .
Properties
CAS No. |
93804-55-8 |
---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
2-methyloctadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-24-22(23)5-2/h5,21H,2,4,6-20H2,1,3H3 |
InChI Key |
KZMXOWBRTHYSGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
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